molecular formula C10H5BrClNO2 B11840223 4-Bromo-6-chloroquinoline-3-carboxylic acid

4-Bromo-6-chloroquinoline-3-carboxylic acid

Cat. No.: B11840223
M. Wt: 286.51 g/mol
InChI Key: TYBYZFYVFWQJKO-UHFFFAOYSA-N
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Description

4-Bromo-6-chloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5BrClNO2. It is a derivative of quinoline, a structure known for its significant role in medicinal chemistry and industrial applications. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of quinoline derivatives, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide, potassium carbonate, and various organometallic compounds.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Bromo-6-chloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its role in drug discovery, particularly in the development of anticancer and anti-inflammatory drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    6-Bromo-4-chloroquinoline: Shares a similar structure but lacks the carboxylic acid group.

    4-Chloroquinoline-3-carboxylic acid: Similar but without the bromine atom.

    6-Chloroquinoline-3-carboxylic acid: Lacks the bromine atom but has similar reactivity.

Uniqueness: 4-Bromo-6-chloroquinoline-3-carboxylic acid is unique due to the combined presence of bromine, chlorine, and carboxylic acid groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in medicinal chemistry make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

4-bromo-6-chloroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5BrClNO2/c11-9-6-3-5(12)1-2-8(6)13-4-7(9)10(14)15/h1-4H,(H,14,15)

InChI Key

TYBYZFYVFWQJKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)Br)C(=O)O

Origin of Product

United States

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